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Compound of Interest

Compound Name: 5-Vinylisophthalic acid

CAS No.: 1041374-16-6

Cat. No.: B3076831

Get Quote

Executive Summary
Functionalized polyesters are critical in biomedical applications due to their biodegradability

and biocompatibility. However, standard aliphatic polyesters (like PLA, PCL) lack reactive side

chains for drug conjugation or targeting ligand attachment.

5-Vinylisophthalic acid (5-VIPA) serves as a "functional handle" monomer. Its aromatic ring

provides structural rigidity (enhancing

), while the pendant vinyl group allows for post-polymerization modification (PPM) via Thiol-Ene
"Click" chemistry.

Key Technical Challenge: Standard melt polycondensation requires high temperatures

(>180°C), which risks thermal crosslinking of the vinyl groups. Solution: This protocol utilizes

Dimethyl 5-vinylisophthalate (DmVIP) as the precursor and employs Enzymatic Polymerization

or Low-Temperature Solution Polycondensation to ensure chemoselectivity.
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Monomer Synthesis: Dimethyl 5-vinylisophthalate
(DmVIP)
Rationale: The dimethyl ester is preferred over the diacid for purification (crystallization) and

compatibility with enzymatic transesterification.

Synthesis Strategy (Suzuki-Miyaura Coupling)
We utilize a palladium-catalyzed coupling between Dimethyl 5-bromoisophthalate and

Potassium vinyltrifluoroborate. This method is superior to Stille coupling (toxic tin byproducts)

or Heck coupling with ethylene gas (requires high-pressure equipment) for laboratory-scale

synthesis.

Reaction Scheme:

Detailed Protocol
Materials:

Dimethyl 5-bromoisophthalate (1.0 eq)

Potassium vinyltrifluoroborate (1.2 eq)

Pd(dppf)Cl2 (3 mol%)

Triethylamine (3.0 eq)

Solvent: n-Propanol / THF (3:1 ratio)

Step-by-Step Procedure:

Setup: In a flame-dried Schlenk flask, dissolve Dimethyl 5-bromoisophthalate (5.0 g, 18.3

mmol) and Potassium vinyltrifluoroborate (2.94 g, 22.0 mmol) in 60 mL of degassed n-

Propanol/THF mixture.

Catalyst Addition: Add Pd(dppf)Cl2 (450 mg) and Triethylamine (7.6 mL) under an argon

counterflow.
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Reaction: Seal the flask and heat to 80°C for 16 hours. The solution will darken as Pd(0)

species form.

Workup: Cool to room temperature. Filter through a celite pad to remove palladium black.

Concentrate the filtrate under reduced pressure.

Purification: Redissolve the residue in Ethyl Acetate and wash with 1M HCl (2x) and Brine

(1x). Dry over MgSO4.

Isolation: Recrystallize from hot methanol to yield Dimethyl 5-vinylisophthalate (DmVIP) as

white needles.

Yield Target: >85%[1][2][3]

Validation: 1H NMR (CDCl3): δ 6.78 (dd, 1H, Vinyl), 5.92 (d, 1H, Vinyl), 5.45 (d, 1H, Vinyl).

Absence of aromatic protons shifted by Br.

Polymerization Protocols
Two methods are provided.[2][4][5][6][7][8][9][10][11] Method A is preferred for strict control

over polydispersity and vinyl preservation. Method B is suitable for scaling up but requires

careful temperature control.

Method A: Enzymatic Polycondensation (Green Route)
Mechanism: Lipase B from Candida antarctica (CALB) catalyzes transesterification at mild

temperatures (60-80°C), completely avoiding vinyl crosslinking.

Reagents:

Monomer A: Dimethyl 5-vinylisophthalate (DmVIP)

Monomer B: 1,6-Hexanediol (or PEG-diol for amphiphilic blocks)

Catalyst: Immobilized CALB (Novozym 435), dried under vacuum for 24h.

Solvent: Diphenyl ether (high boiling, inert) or Bulk (Solvent-free).
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Protocol:

Mixing: In a round-bottom flask, mix DmVIP (1.0 eq) and 1,6-Hexanediol (1.0 eq). Add

Novozym 435 (10 wt% relative to monomers).

Oligomerization (Stage 1): Heat to 80°C under Nitrogen flow for 4 hours. Methanol byproduct

is removed by the gas flow.

Polymerization (Stage 2): Apply high vacuum (<2 mbar) at 80°C for 24-48 hours. The

vacuum drives the equilibrium toward high molecular weight.

Termination: Dissolve the viscous mixture in Chloroform and filter off the immobilized

enzyme.

Precipitation: Pour the filtrate into cold Methanol. Collect the white polymer precipitate.

Method B: Steglich Solution Polymerization
Mechanism: Carbodiimide-mediated esterification at room temperature. Best for synthesizing

copolymers with sensitive blocks (e.g., PLGA-co-PVIP).

Protocol:

Pre-requisite: Hydrolyze DmVIP to 5-Vinylisophthalic acid (5-VIPA) using LiOH/THF/Water

if using this route.

Reaction: Dissolve 5-VIPA (1.0 eq), Diol (1.0 eq), and DPTS (catalyst, 0.2 eq) in anhydrous

Dichloromethane (DCM).

Activation: Add DCC (N,N'-Dicyclohexylcarbodiimide, 2.5 eq) dropwise at 0°C.

Stirring: Allow to warm to Room Temp and stir for 24-48h. Urea byproduct will precipitate.

Purification: Filter off urea. Precipitate polymer in cold Diethyl Ether.

Functionalization: Thiol-Ene "Click" Chemistry
This step attaches the drug or ligand to the pendant vinyl group.
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Mechanism: Radical-mediated addition of a thiol (R-SH) across the vinyl double bond. This is

highly regioselective (anti-Markovnikov) and efficient.

Protocol:

Solution: Dissolve the Poly(5-VIPA-co-diol) (100 mg) in THF (2 mL).

Reagents: Add the Thiol-functionalized molecule (e.g., Thiol-PEG, Cysteine-peptide, or Drug-

SH) (5.0 eq relative to vinyl groups).

Initiator: Add DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.1 eq).

Irradiation: Irradiate with UV light (365 nm, 6W hand lamp is sufficient) for 30 minutes at

Room Temp.

Note: If UV is not possible, use thermal initiation with AIBN at 65°C for 4h.

Purification: Precipitate in Methanol to remove unreacted thiol and initiator.

Visualizations & Workflows
Synthesis & Functionalization Workflow
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Figure 1: Complete synthetic workflow from brominated precursor to functionalized polyester.

Reaction Mechanism: Thiol-Ene Click
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Figure 2: Radical cycle of the Thiol-Ene click reaction used for post-polymerization

modification.

Data Summary & Characterization
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Parameter
Method A
(Enzymatic)

Method B (Solution
DCC)

Standard Melt
(Avoid)

Reaction Temp 60 - 80°C 25°C >180°C

Vinyl Preservation
>99% (NMR

confirmed)
>98%

<50% (Crosslinking

risk)

Molecular Weight (

)
10,000 - 25,000 Da 15,000 - 40,000 Da Variable (Gelation)

Polydispersity (Đ) 1.3 - 1.6 1.2 - 1.4 Broad (>2.0)

Catalyst Removal Filtration (Easy) Washing/Precipitation
Difficult (Metal

residues)

Key Characterization Peaks (1H NMR in CDCl3)[13][14]
Vinyl Protons: Doublets at 5.4 ppm and 5.9 ppm; Doublet of doublets at 6.7 ppm.

Disappearance of these peaks indicates successful click reaction.

Thioether Linkage (Post-Click): New triplets at 2.8 - 3.0 ppm (CH2-S).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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